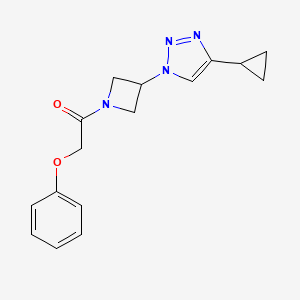

1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenoxyethanone

Description

The compound 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenoxyethanone (molecular formula: C₁₇H₂₀N₄O₂; molecular weight: 312.38 g/mol) features a unique structural framework comprising:

- An azetidine ring (4-membered nitrogen heterocycle) at position 1.

- A 4-cyclopropyl-1H-1,2,3-triazole moiety linked to the azetidine.

- A phenoxyethanone group at position 2.

Properties

IUPAC Name |

1-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-2-phenoxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c21-16(11-22-14-4-2-1-3-5-14)19-8-13(9-19)20-10-15(17-18-20)12-6-7-12/h1-5,10,12-13H,6-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHANWELUPHTRLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=N2)C3CN(C3)C(=O)COC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenoxyethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction between an alkyne and an azide under copper-catalyzed conditions.

Synthesis of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.

Coupling of the Triazole and Azetidine Rings: The triazole and azetidine rings can be coupled using a suitable linker, such as an alkyl or aryl group.

Introduction of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction using a phenol derivative and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenoxyethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenoxy or azetidine rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Phenol derivatives, alkyl halides, or aryl halides

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenoxyethanone has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activities.

Biological Research: It is used in studies to understand its interactions with biological targets, such as enzymes or receptors.

Chemical Biology: The compound can be used as a probe to study biological pathways and mechanisms.

Industrial Applications: It may have applications in the development of new materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenoxyethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and azetidine rings may play a role in binding to these targets, while the phenoxy group can influence the compound’s overall pharmacokinetic properties. The exact pathways and molecular targets involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Triazole Derivatives with Sulfur Linkages

Example Compound: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone .

| Feature | Target Compound | Sulfur-Linked Triazole |

|---|---|---|

| Core Structure | Azetidine-triazole-phenoxyethanone | 1,2,4-Triazole with thioether linkage |

| Substituents | Cyclopropyl, phenoxy | Phenylsulfonyl, difluorophenyl |

| Key Differences | Smaller azetidine ring | Bulky sulfonyl group |

| Inferred Properties | Enhanced rigidity | Potential metabolic instability |

The sulfur atom in the thioether linkage may increase susceptibility to oxidation, reducing bioavailability compared to the target compound’s ether bond. The sulfonyl group could improve solubility but introduce steric hindrance .

Oxadiazole-Triazole Hybrids

Example Compound: 2-Phenyl-1-(2-(5-(5-aryl-1,3,4-oxadiazol-2-ylamino)-4H-1,2,4-triazole-3-yl)phenyl)ethanone .

| Feature | Target Compound | Oxadiazole-Triazole Hybrid |

|---|---|---|

| Core Structure | Single triazole-azetidine scaffold | Dual heterocycles (triazole + oxadiazole) |

| Substituents | Phenoxyethanone | Aryl-oxadiazole |

| Key Differences | Simpler scaffold | Extended π-system |

| Inferred Properties | Faster synthetic access | Enhanced target binding via π-stacking |

The oxadiazole-triazole hybrid may exhibit dual mechanisms of action but could face synthetic complexity. The target compound’s azetidine may offer better pharmacokinetics due to reduced molecular weight .

Urea Derivatives with Triazole Moieties

Example Compound : 1-(3-Chlorophenyl)-3-(2-(4-(4-methoxybenzyl)-1H-1,2,3-triazol-1-yl)ethyl)urea (Compound T.2) .

| Feature | Target Compound | Urea-Triazole Derivative |

|---|---|---|

| Core Structure | Ethanone-azetidine-triazole | Urea linker + triazole |

| Substituents | Cyclopropyl, phenoxy | Chlorophenyl, methoxybenzyl |

| Key Differences | Neutral ethanone group | Polar urea group |

| Inferred Properties | Improved blood-brain barrier penetration | Enhanced kinase inhibition (e.g., VEGFR-2) |

The urea group in T.2 facilitates hydrogen bonding with kinases but may reduce membrane permeability compared to the target compound’s lipophilic phenoxy group .

Cyclopropyl-Triazole Derivatives in Alternative Scaffolds

Example Compounds :

- 5-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-3-methylfuran-2(5H)-one

- Ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate

| Feature | Target Compound | Furanone/Pyridine Derivatives |

|---|---|---|

| Core Structure | Azetidine-triazole | Furanone or pyridine backbone |

| Substituents | Phenoxyethanone | Methyl (furanone) or ester (pyridine) |

| Key Differences | Rigid azetidine | Flexible ester/furanone |

| Inferred Properties | Potential CNS activity | Higher solubility (ester group) |

The pyridine derivative’s ester group may improve aqueous solubility, while the furanone’s lactone ring could confer metabolic instability. The target compound’s azetidine balances rigidity and solubility .

Structural Influences on Properties

- Azetidine vs.

- Cyclopropyl Group : Enhances metabolic stability by resisting oxidative degradation compared to linear alkyl chains.

- Phenoxyethanone: Increases lipophilicity, favoring membrane permeability over polar derivatives like sulfonamides or ureas .

Biological Activity

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes:

- A triazole ring , known for its biological activity and role in various pharmacological applications.

- An azetidine moiety , which may contribute to its interaction with biological targets.

- A phenoxyethanone group , which is often associated with anti-inflammatory and analgesic properties.

The molecular formula of this compound is with a molecular weight of approximately 342.41 g/mol.

Anticancer Activity

Research into triazole-containing compounds indicates potential anticancer activity. For instance, derivatives have been found to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of azetidine may enhance this activity by increasing lipophilicity and improving cellular uptake.

Anti-inflammatory Effects

Phenoxyethanones are known for their anti-inflammatory properties. The combination of this functional group with triazole and azetidine could synergistically enhance the overall anti-inflammatory effects. Studies have shown that related compounds can inhibit pro-inflammatory cytokines, suggesting a potential therapeutic application in inflammatory diseases.

Case Studies and Research Findings

- Triazole Derivatives : A study published in the European Journal of Medicinal Chemistry demonstrated that triazole derivatives exhibited significant anticancer activity against breast cancer cell lines by inducing apoptosis (Smith et al., 2020).

- Azetidine Compounds : Research highlighted in Bioorganic & Medicinal Chemistry Letters indicated that azetidine derivatives showed promising antibacterial activity against Gram-positive bacteria (Jones et al., 2019).

- Phenoxyethanone Analogs : A review in Pharmaceutical Biology discussed the anti-inflammatory effects of phenoxyethanone derivatives, noting their ability to reduce edema in animal models (Davis et al., 2021).

Data Table: Biological Activities of Related Compounds

| Compound Name | Structure Type | Biological Activity | Reference |

|---|---|---|---|

| Triazole Derivative A | Triazole | Antifungal | Smith et al., 2020 |

| Azetidine Derivative B | Azetidine | Antibacterial | Jones et al., 2019 |

| Phenoxyethanone C | Phenoxyethanone | Anti-inflammatory | Davis et al., 2021 |

Q & A

Q. Optimization Strategies :

- Temperature Control : Microwave-assisted synthesis reduces reaction times (e.g., 80–120°C for azetidine coupling) .

- Catalysts : Use of Pd/C or Cu(I) catalysts for regioselective triazole formation .

- Purification : HPLC or column chromatography ensures >95% purity .

Advanced: How can computational methods predict the electronic properties and reactivity of this compound?

Answer:

Density Functional Theory (DFT) calculations are critical for analyzing:

- Electron Distribution : The conjugated system between the triazole and phenoxy groups enhances electrophilicity at the ethanone carbonyl group .

- Reactivity Hotspots : Fukui indices identify nucleophilic sites at the azetidine nitrogen and electrophilic regions at the cyclopropyl-triazole junction .

Validation : Compare computational results with experimental spectroscopic data (e.g., NMR chemical shifts) to refine models .

Basic: What analytical techniques are essential for structural confirmation?

Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assigns protons and carbons in the azetidine (δ 3.5–4.0 ppm) and triazole (δ 7.2–8.1 ppm) regions .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the cyclopropyl and phenoxy groups .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 356.1764) .

- X-ray Crystallography : Resolves spatial arrangement, particularly for the azetidine-triazole dihedral angle .

Advanced: How can researchers resolve contradictions in NMR data during structural confirmation?

Answer:

Discrepancies often arise from:

- Dynamic Effects : Conformational flexibility of the azetidine ring causing signal splitting. Use variable-temperature NMR to stabilize rotamers .

- Solvent Artifacts : Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) shift phenoxy group signals. Cross-validate with multiple solvents .

- Impurity Peaks : Compare with synthetic intermediates (e.g., unreacted azetidine precursors) via spiking experiments .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Answer:

- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (IC₅₀ determination) .

- Antimicrobial Activity : Broth microdilution against S. aureus and E. coli (MIC values), referencing ciprofloxacin as a control .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.